3-Bromo-4-chlorofuro[3,2-c]pyridine
Overview
Description
3-Bromo-4-chlorofuro[3,2-c]pyridine is a compound that is part of a broader class of halogenated pyridines and furo[3,2-c]pyridines, which are of interest due to their potential applications in organic synthesis and pharmaceutical chemistry. These compounds are characterized by the presence of halogen atoms (bromine and chlorine) attached to a pyridine or furo[3,2-c]pyridine ring system, which can significantly alter their chemical reactivity and physical properties .
Synthesis Analysis
The synthesis of halogenated pyridines, including 3-bromo-4-chlorofuro[3,2-c]pyridine, often involves multi-step methodologies. For instance, the synthesis of related 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines starts from 3-bromo-2-chloropyridine, which undergoes a nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (NaSMe) to form bromo(methylthio)pyridines. These intermediates are then coupled with (hetero)arylalkynes via Sonogashira coupling, followed by halocyclization to afford the desired products . Another example includes the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine through carbon-carbon coupling reactions, which are fundamental in organic chemistry .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be elucidated using techniques such as single-crystal X-ray diffraction (XRD). For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was determined using XRD, revealing the presence of intermolecular hydrogen bonding and π-π interactions within the crystal packing . Density functional theory (DFT) calculations can also provide insights into the molecular structure, as demonstrated for 3-bromo-5-(2,5-difluorophenyl)pyridine, where DFT studies were in good agreement with XRD data .
Chemical Reactions Analysis
Halogenated pyridines can undergo various chemical reactions due to the presence of reactive halogen atoms. For instance, bromination of 3-bromofuro[2,3-b]-pyridine leads to dibromo derivatives, while nitration yields nitro-bromo compounds. Cyanation and acetoxylation reactions have also been reported for N-oxides of these compounds, demonstrating the versatility of these molecules in synthetic chemistry . Schiff base formation is another reaction, as seen in the synthesis of a compound by condensation of 3-bromo-5-chlorosalicylaldehyde with 4-methylpyridin-2-ylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. For example, the presence of halogen atoms can lead to strong intermolecular interactions, such as hydrogen bonding, which can affect the melting and boiling points of these compounds. The vibrational spectra of halogenated pyridines, including infrared and Raman spectra, can be assigned based on their molecular structure and compared to theoretical calculations for a better understanding of their properties . Nonlinear optical properties and bioactivity are also important aspects of these compounds, with some showing greater nonlinear optical properties than urea due to conjugation effects and confirmed bioactivity against bacteria and fungus .
Scientific Research Applications
Chemical Synthesis and Reactions
- Furo[3,2-c]pyridine derivatives, including 3-Bromo-4-chlorofuro[3,2-c]pyridine, have been a focus in heterocyclic chemistry due to their potential in synthesizing diverse compounds. For instance, electrophilic substitution reactions involving furo[3,2-c]pyridine have yielded various halogenated derivatives (Mcfarland et al., 1975).
- The bromination and chlorination of furo[3,2-c]pyridine, similar to 3-Bromo-4-chlorofuro[3,2-c]pyridine, have been studied to produce dibromo and dichloro derivatives (Yamaguchi et al., 1998).
Pharmaceutical Synthesis
- In pharmaceutical research, compounds like 3-Bromo-4-chlorofuro[3,2-c]pyridine serve as intermediates in the synthesis of various biologically active molecules. For example, they are used in the synthesis of complex heterocyclic systems (Baeza et al., 2010).
Material Science and Fluorescence Studies
- The derivatives of furo[3,2-c]pyridine, including bromo- and chloro-substituted versions, have been examined for their fluorescent properties. These studies are crucial in material science for developing new luminescent materials (Toche & Chavan, 2013).
Green Chemistry
- Research in green chemistry has also utilized these compounds. For instance, functionalized benzofuro[2,3-c]pyridines have been synthesized using environmentally friendly methods, highlighting the compound's relevance in sustainable chemical practices (Rao et al., 2014).
properties
IUPAC Name |
3-bromo-4-chlorofuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWDCUWEVVDVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443446 | |
Record name | 3-bromo-4-chlorofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chlorofuro[3,2-c]pyridine | |
CAS RN |
220939-72-0 | |
Record name | 3-bromo-4-chlorofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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